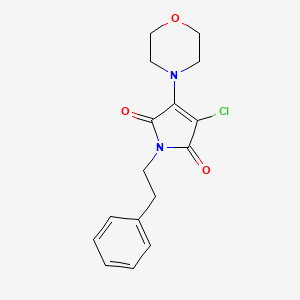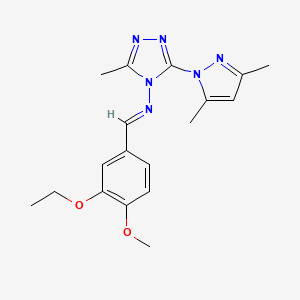![molecular formula C12H17N7O2 B5559798 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5559798.png)
6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions, including interactions with various reagents to form bicyclic analogues or derivatives with specific functional groups. For instance, Boyd et al. (1984, 1985) detailed the formation of 1,3,5-triazines and related structures through the action of dimethylcyanamide on phosphorus oxychloride complexes of tertiary amides, showcasing a method to access six-membered heteroaromatic compounds (Boyd, Lindley, & Nicolaou, 1984), (Boyd, Lindley, & Nicolaou, 1985).
Molecular Structure Analysis
The molecular structure of triazine derivatives has been studied, revealing a planar structure with extensive hydrogen bonding and π–π stacking interactions, which are critical for its chemical stability and reactions (Lu et al., 2004).
Chemical Reactions and Properties
Triazine compounds, including those related to 6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone, participate in various chemical reactions. These reactions include the formation of quaternary salts, demonstrating the reactivity of chloro-1,3,5-triazines with trimethylamine and other amine derivatives, which are essential for synthesizing different heterocyclic compounds (Rushton & Stevens, 1985).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are determined by the compound's molecular structure. The planar configuration and the presence of electronegative centers significantly influence its physical properties, as observed in related compounds (Coates et al., 1990).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, are influenced by the compound's functional groups and structural configuration. Studies on related triazine and pyridazinone derivatives provide insights into the chemical behavior, including nucleophilic substitution reactions and the formation of new heterocyclic compounds (Clark & Smith, 1972).
Scientific Research Applications
Herbicidal Applications
Research on substituted pyridazinone compounds, including derivatives similar to the one mentioned, has shown that they inhibit the Hill reaction and photosynthesis in plants, which accounts for their phytotoxicity. These compounds act as herbicides, with some being designed to resist metabolic detoxification in plants and interfere with chloroplast development, indicating a dual mode of action that enhances their herbicidal effectiveness. This research suggests a potential application in agriculture for controlling weed growth, provided that the environmental and safety considerations are adequately addressed (Hilton et al., 1969).
Chemical Synthesis and Structural Studies
Derivatives of triazines, including the specific chemical structure , have been synthesized and studied for various chemical properties and reactions. Studies have focused on the synthesis of novel compounds from triazine derivatives, exploring their reactions with different agents, and assessing their potential applications in creating new materials or as intermediates in chemical syntheses. This includes research into the synthesis of related pyrimidinones and oxazinones, indicating the versatility of triazine derivatives in organic synthesis (Clark & Varvounis, 1984).
Antimicrobial and Anti-inflammatory Activity
Some studies have shown that triazine derivatives possess antimicrobial and anti-inflammatory activities. This suggests potential pharmaceutical applications, where these compounds could serve as the basis for developing new drugs to treat infections or inflammation. Research into pyrimidinones and oxazinones fused with thiophene rings, using related chemical structures as starting materials, has identified compounds with significant antibacterial and antifungal activities, comparable to established antibiotics (Hossan et al., 2012).
Molecular Docking and Pharmacological Screening
Newly synthesized compounds based on pyridine and fused pyridine derivatives, including triazolopyridines and pyridotriazines, have been subjected to molecular docking screenings towards specific proteins. This research aims to explore the binding energies of these compounds on target proteins, providing insights into their potential pharmacological applications. Some of these compounds have shown moderate to good binding energies, suggesting their utility in medical applications, such as in drug development for targeting specific diseases or conditions (Flefel et al., 2018).
properties
IUPAC Name |
6-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O2/c1-17(2)10-13-11(18(3)4)15-12(14-10)21-8-6-7-9(20)19(5)16-8/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEKNKGLNOUVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5559724.png)
![5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5559732.png)
![5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5559744.png)

![2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559761.png)
![ethyl 2-[(anilinocarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5559764.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5559768.png)
![4-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5559771.png)

![(3S)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5559785.png)
![2-phenyltetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B5559788.png)
![ethyl {[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]thio}acetate](/img/structure/B5559791.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B5559796.png)
